REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:37])[C:3]1[C:8]([CH2:9][C:10]([O:12]C)=[O:11])=[C:7]([N:14]([CH3:16])[CH3:15])[N:6]=[C:5]([CH2:17][C:18]2[CH:23]=[CH:22][C:21]([NH:24][C:25](=[O:36])[C:26]3[CH:31]=[CH:30][C:29]([C:32]([F:35])([F:34])[F:33])=[CH:28][CH:27]=3)=[CH:20][CH:19]=2)[N:4]=1.[OH-].[Na+]>O1CCCC1.CO>[CH3:37][N:2]([CH3:1])[C:3]1[C:8]([CH2:9][C:10]([OH:12])=[O:11])=[C:7]([N:14]([CH3:15])[CH3:16])[N:6]=[C:5]([CH2:17][C:18]2[CH:19]=[CH:20][C:21]([NH:24][C:25](=[O:36])[C:26]3[CH:27]=[CH:28][C:29]([C:32]([F:34])([F:35])[F:33])=[CH:30][CH:31]=3)=[CH:22][CH:23]=2)[N:4]=1 |f:1.2|
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Name
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methyl [4,6-bis(dimethylamino)-2-(4-{[4-(trifluoromethyl)benzoyl]amino}-benzyl)pyrimidin-5-yl]acetate
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Quantity
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4.34 g
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Type
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reactant
|
Smiles
|
CN(C1=NC(=NC(=C1CC(=O)OC)N(C)C)CC1=CC=C(C=C1)NC(C1=CC=C(C=C1)C(F)(F)F)=O)C
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Name
|
|
Quantity
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25 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at refluxing temperature for 5 hours
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Duration
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5 h
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Type
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CUSTOM
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Details
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the volatiles were removed by rotary evaporation under vacuum
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Type
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WASH
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Details
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The remaining aqueous solution was washed with diethyl ether
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Type
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CUSTOM
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Details
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neutralized with 1N hydrochloric acid at 0° C
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Type
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CUSTOM
|
Details
|
The separated precipitate was collected by suction
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Type
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WASH
|
Details
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rinsed with cold water
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Type
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CUSTOM
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Details
|
Recrystallization from methanol
|
Name
|
|
Type
|
|
Smiles
|
CN(C1=NC(=NC(=C1CC(=O)O)N(C)C)CC1=CC=C(C=C1)NC(C1=CC=C(C=C1)C(F)(F)F)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |